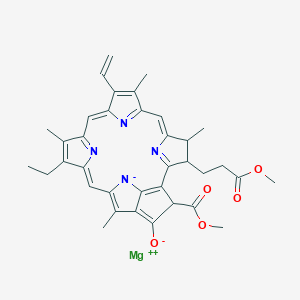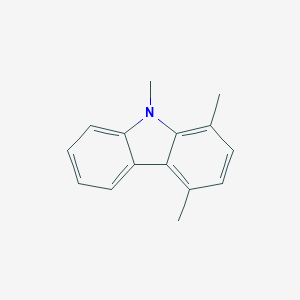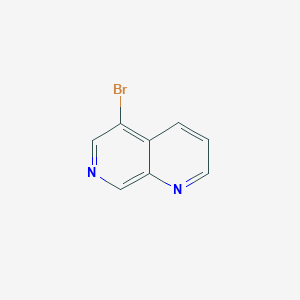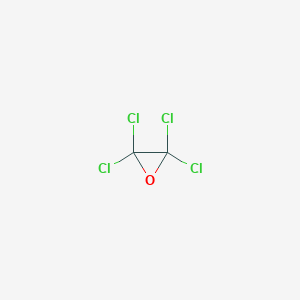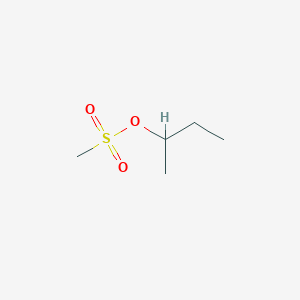
sec-Butyl methanesulfonate
Vue d'ensemble
Description
sec-Butyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is a sulfonate ester derived from methanesulfonic acid and sec-butanol. It is commonly used in various fields of research, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
sec-Butyl methanesulfonate has a wide range of scientific research applications, including:
-
Biology: : In biological research, this compound is used to study the effects of alkylating agents on DNA and cellular processes. It has been shown to inhibit DNA synthesis and induce genotoxic effects in mammalian cells .
-
Medicine: : This compound is explored for its potential use in cancer research as an alkylating agent that can target rapidly dividing cells .
-
Industry: : this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
Sec-Butyl methanesulfonate is an alkylating agent . Its primary targets are the DNA molecules within mammalian cells . The compound interacts with DNA, causing genotoxic effects .
Mode of Action
This compound acts as a biological alkylating agent . The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
It is known that the compound can inhibit dna synthesis . This suggests that it may interfere with the normal replication and transcription processes within the cell, potentially affecting numerous biochemical pathways.
Result of Action
The interaction of this compound with DNA can lead to genotoxic effects . Specifically, it has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . These effects can lead to cell death or mutations, potentially contributing to the development of diseases such as cancer.
Analyse Biochimique
Biochemical Properties
Sec-Butyl methanesulfonate is known to interact with various biomolecules. It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This suggests that this compound may interact with enzymes and proteins involved in DNA replication and cell division.
Cellular Effects
This compound can cause genotoxic effects in mammalian cells This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an alkylating agent. Alkylating agents can transfer an alkyl group to other molecules, which can disrupt normal cellular processes . In the case of this compound, it has been shown to inhibit DNA synthesis, suggesting that it may alkylate DNA or associated proteins .
Metabolic Pathways
It is known that the sec-butyl group introduces additional methyl, methylene, and methine carbon atoms that may undergo hydroxylation during phase 1 metabolism .
Méthodes De Préparation
sec-Butyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .
In industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and controlled reaction environments helps in achieving a high-quality product .
Analyse Des Réactions Chimiques
sec-Butyl methanesulfonate undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents. The major products formed from these reactions are sec-butyl derivatives .
-
Oxidation Reactions: : this compound can be oxidized to form sec-butyl sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation .
-
Reduction Reactions: : Although less common, this compound can undergo reduction reactions to form sec-butyl alcohol. This reaction requires strong reducing agents such as lithium aluminum hydride or sodium borohydride .
Comparaison Avec Des Composés Similaires
sec-Butyl methanesulfonate can be compared with other similar compounds such as:
-
Butyl methanesulfonate: : Similar to this compound, but with a different alkyl group structure. It is also used as an alkylating agent in various research applications .
-
Methyl methanesulfonate: : Another alkylating agent with a smaller alkyl group. It is commonly used in mutagenesis studies and has similar genotoxic effects .
-
Ethyl methanesulfonate: : This compound is used in genetic research to induce mutations and study DNA repair mechanisms .
This compound is unique due to its specific alkyl group, which can influence its reactivity and selectivity in various chemical and biological processes .
Propriétés
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

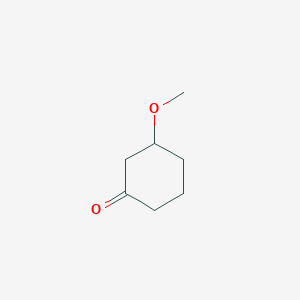



![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)



